molecular formula C18H20F2N4O B14921782 5-cyclopropyl-7-(difluoromethyl)-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14921782
M. Wt: 346.4 g/mol
InChI Key: FMAXPTXKFXSTKS-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a 4-methylphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes, activation of signaling pathways, or interaction with DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

  • 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(2-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID

Uniqueness

Compared to similar compounds, 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and difluoromethyl groups, along with the 4-methylphenyl group, contributes to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H20F2N4O

Molecular Weight

346.4 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H20F2N4O/c1-10-2-6-12(7-3-10)22-18(25)13-9-21-24-15(16(19)20)8-14(11-4-5-11)23-17(13)24/h2-3,6-7,9,11,14-16,23H,4-5,8H2,1H3,(H,22,25)

InChI Key

FMAXPTXKFXSTKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3NC(CC(N3N=C2)C(F)F)C4CC4

Origin of Product

United States

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